An In-depth Technical Guide to the Core Chemical Properties of 2-Hydroxydibenzothiophene
An In-depth Technical Guide to the Core Chemical Properties of 2-Hydroxydibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2-Hydroxydibenzothiophene (2-OH-DBT), a heterocyclic aromatic compound of interest in various scientific domains, including environmental science and potentially drug discovery. This document collates available data on its physical and chemical characteristics, spectral properties, and biological relevance. Detailed experimental protocols for synthesis and analysis, where available in the public domain, are also presented to facilitate further research and application.
Introduction
2-Hydroxydibenzothiophene is a hydroxylated derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon (PAH) found in fossil fuels. The introduction of a hydroxyl group significantly alters the physicochemical properties of the parent dibenzothiophene molecule, influencing its solubility, reactivity, and biological interactions. Understanding these properties is crucial for researchers working with this compound, particularly in fields such as environmental remediation, analytical chemistry, and medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of 2-Hydroxydibenzothiophene are summarized in the table below, based on computational and experimental data available in public databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈OS | PubChem[1] |
| Molecular Weight | 200.26 g/mol | PubChem[1] |
| IUPAC Name | dibenzo[b,d]thiophen-2-ol | PubChem[1] |
| CAS Number | 22439-65-2 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Spectral Data
Detailed spectral data is essential for the identification and characterization of 2-Hydroxydibenzothiophene.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of 2-Hydroxydibenzothiophene.
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GC-MS Data: Publicly available GC-MS data for 2-Hydroxydibenzothiophene can be found in the PubChem database.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
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Aromatic Protons (Ar-H): 6.0 - 9.5 ppm. The exact shifts will be influenced by the position relative to the hydroxyl and thioether groups.
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Hydroxyl Proton (-OH): 4.0 - 8.0 ppm (broad singlet, position is solvent and concentration dependent).
Predicted ¹³C NMR Chemical Shifts:
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Aromatic Carbons (Ar-C): 110 - 160 ppm. The carbon bearing the hydroxyl group (C-OH) would be expected to be significantly deshielded.
Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for 2-Hydroxydibenzothiophene is not available in the searched results. However, the expected characteristic absorption bands can be predicted based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (phenolic) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (phenolic) | 1200-1260 |
| C-S Stretch | 600-800 |
Synthesis and Purification
Potential Synthetic Routes
One plausible, though not explicitly documented for this specific compound, synthetic approach involves the sulfonation of dibenzothiophene followed by alkali fusion. This is a classic method for introducing a hydroxyl group onto an aromatic ring.
Caption: Hypothetical synthesis of 2-Hydroxydibenzothiophene.
Detailed Protocol (General Adaptation):
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Sulfonation: Dibenzothiophene is treated with a strong sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid group onto the aromatic ring. The regioselectivity of this reaction would need to be carefully controlled to favor substitution at the 2-position.
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Alkali Fusion: The resulting dibenzothiophene sulfonic acid is then fused with a strong base, such as sodium hydroxide or potassium hydroxide, at high temperatures. This process displaces the sulfonic acid group with a hydroxyl group.
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Acidification: The reaction mixture is cooled and then acidified to protonate the resulting phenoxide and precipitate the 2-Hydroxydibenzothiophene product.
Purification
Purification of the crude product would likely involve techniques suitable for polar aromatic compounds.
Caption: General purification workflow for 2-Hydroxydibenzothiophene.
Detailed Protocol (General Adaptation):
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Solvent Extraction: The crude product can be dissolved in an organic solvent like ethyl acetate and washed with water to remove inorganic salts and other water-soluble impurities.
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Column Chromatography: Further purification can be achieved using silica gel column chromatography, eluting with a solvent system of increasing polarity, such as a hexane/ethyl acetate gradient.
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Recrystallization: The purified product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a highly pure crystalline solid.
Chemical Reactivity
The chemical reactivity of 2-Hydroxydibenzothiophene is dictated by the interplay of its three key components: the electron-rich thiophene ring, the aromatic benzene rings, and the nucleophilic hydroxyl group.
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Electrophilic Aromatic Substitution: The aromatic rings are susceptible to electrophilic attack. The position of substitution will be directed by the existing substituents.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and oxidation.
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Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized to the corresponding sulfoxide and sulfone.
Biological Activity and Signaling Pathways
While direct studies on the biological activity and signaling pathway involvement of 2-Hydroxydibenzothiophene are limited, insights can be drawn from related compounds.
Relevance to Biodesulfurization
Dibenzothiophene is a model compound for studying the biodesulfurization of crude oil. Some microorganisms can metabolize dibenzothiophene through the "4S" pathway, which ultimately yields 2-hydroxybiphenyl.[2] This metabolic process involves the enzymatic cleavage of the carbon-sulfur bonds. The structural similarity between 2-hydroxybiphenyl and 2-Hydroxydibenzothiophene suggests that the latter could potentially interact with or be a metabolite in similar biological systems.
Caption: Simplified 4S pathway for dibenzothiophene metabolism.
Potential for Drug Development
The benzothiophene scaffold is present in a number of biologically active molecules and approved drugs. The introduction of a hydroxyl group can provide a handle for further chemical modification and can also influence the compound's pharmacokinetic and pharmacodynamic properties. However, there is no specific information in the searched literature linking 2-Hydroxydibenzothiophene to drug development studies or specific signaling pathways.
Toxicology
Specific toxicological data for 2-Hydroxydibenzothiophene is not available. However, as a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), its potential toxicity can be considered in the context of this class of compounds. OH-PAHs are metabolites of PAHs and are often used as biomarkers for PAH exposure.[1][3] The toxicity of PAHs and their metabolites can vary widely, and some are known to be carcinogenic.[4] Therefore, 2-Hydroxydibenzothiophene should be handled with appropriate safety precautions as a potentially hazardous substance.
Conclusion
2-Hydroxydibenzothiophene is a compound with interesting chemical properties stemming from its unique molecular architecture. While comprehensive experimental data, particularly regarding its synthesis, detailed spectral characterization, and biological activity, remains limited in the public domain, this guide provides a foundational understanding based on available information and analogies to related compounds. Further research is warranted to fully elucidate the properties and potential applications of this molecule, especially in the context of environmental science and medicinal chemistry. Researchers are encouraged to utilize the general methodologies outlined herein as a starting point for their investigations.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
